molecular formula C12H16N2O2 B13009327 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13009327
M. Wt: 220.27 g/mol
InChI Key: WRAICBAWLDPNRZ-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted at the 1-position with a carbaldehyde group and at the 2-position with a 2-methoxypyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 2-methoxypyridine with piperidine derivatives under specific conditions. One common method involves the use of a formylation reaction where the piperidine ring is functionalized with a carbaldehyde group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing compounds, such as:

Uniqueness

2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3

InChI Key

WRAICBAWLDPNRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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